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molecular formula C14H20N6 B8802513 Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- CAS No. 45243-86-5

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis-

Cat. No. B8802513
M. Wt: 272.35 g/mol
InChI Key: MXHIGVLOGPIQHM-UHFFFAOYSA-N
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Patent
US08076478B2

Procedure details

53.03 g of acrylonitrile was dropwise added to an aqueous solution (50 ml) of 12.01 g of ethylenediamine under room temperature over 2 hours and the mixture was stirred at 80° C. for 2 hours. After excessive acrylonitrile was distilled off under reduced pressure, 100 mL of ethyl acetate was added thereto and the mixture was washed with water. The organic layer obtained by liquid separation was dried with anhydrous magnesium sulfate and the solvent was distilled off to give 46.56 g of the title compound as a colorless oil.
Quantity
53.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[C:1]([CH2:2][CH2:3][N:7]([CH2:3][CH2:2][C:1]#[N:4])[CH2:6][CH2:5][N:8]([CH2:3][CH2:2][C:1]#[N:4])[CH2:3][CH2:2][C:1]#[N:4])#[N:4]

Inputs

Step One
Name
Quantity
53.03 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
50 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After excessive acrylonitrile was distilled off under reduced pressure, 100 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer obtained by liquid separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CCN(CCN(CCC#N)CCC#N)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 46.56 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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